molecular formula C20H40N2O3 B1601730 2,2'-Oxybis(N,N-dibutylacetamide) CAS No. 82846-38-6

2,2'-Oxybis(N,N-dibutylacetamide)

Cat. No.: B1601730
CAS No.: 82846-38-6
M. Wt: 356.5 g/mol
InChI Key: YFMTUEQOIRXZOE-UHFFFAOYSA-N
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Description

2,2’-Oxybis(N,N-dibutylacetamide) is a chemical compound with the molecular formula C20H40N2O3. It is known for its unique structure, which includes two tertiary amide groups and an ether linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(N,N-dibutylacetamide) typically involves the reaction of dibutylamine with a suitable precursor under controlled conditions. One common method involves the use of an ammonium salt as a starting material. The reaction is carried out at elevated temperatures, around 200°C, for an extended period, usually 24 hours . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 2,2’-Oxybis(N,N-dibutylacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(N,N-dibutylacetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,2’-Oxybis(N,N-dibutylacetamide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(N,N-dibutylacetamide) involves its interaction with specific molecular targets. The compound’s amide groups can form hydrogen bonds with various substrates, facilitating its role as a stabilizing agent. Additionally, the ether linkage in the molecule contributes to its solubility and reactivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Oxybis(N,N-dibutylacetamide) is unique due to its dual amide groups and ether linkage, which provide it with distinctive chemical properties. These features make it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

N,N-dibutyl-2-[2-(dibutylamino)-2-oxoethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O3/c1-5-9-13-21(14-10-6-2)19(23)17-25-18-20(24)22(15-11-7-3)16-12-8-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMTUEQOIRXZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)COCC(=O)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511538
Record name 2,2'-Oxybis(N,N-dibutylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82846-38-6
Record name 2,2'-Oxybis(N,N-dibutylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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